molecular formula C15H22Cl2N2O2 B1531556 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride CAS No. 2098122-96-2

2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride

Cat. No.: B1531556
CAS No.: 2098122-96-2
M. Wt: 333.2 g/mol
InChI Key: XGXCZRJIBVVWPN-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diazaspiro[44]nonane-4-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a benzyl group attached to a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a benzyl halide under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often requires the use of specialized equipment and techniques to handle the reagents and control the reaction environment effectively.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.

  • Biology: The compound may be used in biological assays to investigate its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride is unique due to its spirocyclic structure and the presence of the benzyl group. Similar compounds include:

  • 2,7-Diazaspiro[4.4]nonane: Lacks the benzyl group, resulting in different chemical properties.

  • 2-Benzyl-2,7-diazaspiro[4.4]nonane: Similar structure but without the carboxylic acid and dihydrochloride groups.

  • 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid: Similar to the target compound but without the dihydrochloride group.

These compounds differ in their reactivity and potential applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.2ClH/c18-14(19)13-9-17(8-12-4-2-1-3-5-12)11-15(13)6-7-16-10-15;;/h1-5,13,16H,6-11H2,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXCZRJIBVVWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride
Reactant of Route 2
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride
Reactant of Route 3
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride
Reactant of Route 4
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride
Reactant of Route 5
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride
Reactant of Route 6
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride

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